
N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a chromene derivative that has been synthesized through various methods and has shown promising results in various biological studies.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its biological effects by targeting various cellular pathways. In cancer cells, it has been found to induce apoptosis by activating the caspase pathway. It has also been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation. Additionally, it has been found to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects in biological systems. In cancer cells, it has been found to inhibit cell proliferation and induce apoptosis. Inflammatory cells, it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to inhibit bacterial growth by disrupting the bacterial cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has several advantages for lab experiments. It is readily available and can be synthesized through various methods. It has also shown promising results in various biological studies, making it a potential candidate for further research. However, its limitations include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide. One potential direction is to further investigate its anti-cancer properties and its potential as a therapeutic agent for various types of cancer. Another direction is to explore its anti-inflammatory properties and its potential as a therapeutic agent for various inflammatory diseases. Additionally, further research is needed to explore its potential as an antimicrobial agent and its mechanism of action against bacterial strains. Furthermore, the development of novel synthesis methods and modifications of the chemical structure of this compound could lead to the discovery of more potent and effective analogs.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential applications in various biological systems. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been reported through various methods. One of the commonly used methods involves the reaction of 3-fluorobenzaldehyde with 2-amino-5-methoxyphenol in the presence of acetic acid and sodium acetate to obtain the intermediate product. The intermediate product is then reacted with 2,2-dimethyl-2H-chromene-3-carboxylic acid chloride in the presence of triethylamine to obtain the final product.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various biological systems. It has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been studied for its anti-inflammatory properties and has shown potential as a therapeutic agent for various inflammatory diseases. Additionally, it has been studied for its potential as an antimicrobial agent and has shown significant activity against various bacterial strains.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-14-7-2-4-10-8-13(16(19)23-15(10)14)17(21)20-12-6-3-5-11(18)9-12/h2-9,19H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLZHVOEGDUCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2535257.png)
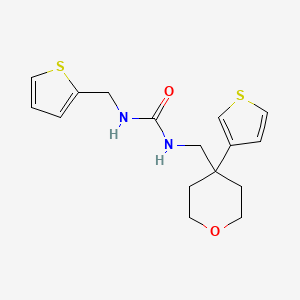
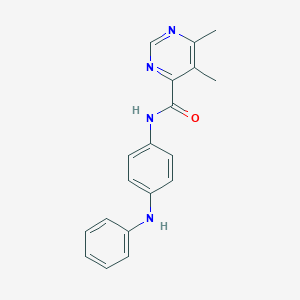
![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,5-dichlorobenzene-1-sulfonate](/img/structure/B2535262.png)

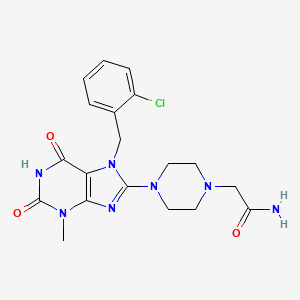
![1'-(3-methoxybenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2535265.png)
amino]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate](/img/structure/B2535269.png)

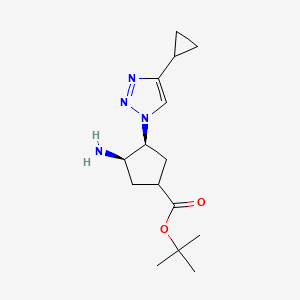

![3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B2535275.png)
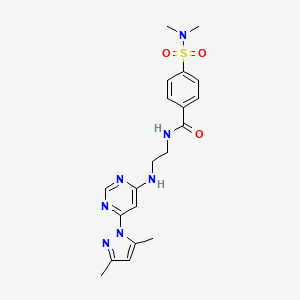
![2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535279.png)